molecular formula C17H16F3N5O2 B11002249 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide

Cat. No.: B11002249
M. Wt: 379.34 g/mol
InChI Key: YRMQJOLAYNMNRO-UHFFFAOYSA-N
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Description

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, an isopropoxy group, and a trifluorophenyl group

Preparation Methods

The synthesis of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the Isopropoxy Group: The isopropoxy group is introduced through an alkylation reaction, where an isopropyl halide reacts with the triazolopyridazine intermediate.

    Attachment of the Trifluorophenyl Group: The trifluorophenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a trifluorophenylboronic acid or trifluorophenyl halide as the coupling partner.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction, where the amine group of the intermediate reacts with a propanoic acid derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the triazolopyridazine core or the trifluorophenyl group are replaced with other groups. Common reagents for substitution reactions include halides and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with various coupling partners.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: The compound can be used as a tool in biological research to study the effects of specific structural modifications on biological activity and to investigate potential molecular targets.

    Industrial Applications: The compound may find applications in various industrial processes, including the synthesis of advanced materials or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of 3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide can be compared with other similar compounds, such as:

    [1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents. They may exhibit different biological activities and properties.

    [1,2,4]Triazolo[4,3-b]triazole Derivatives: These compounds have a fused triazole-triazole ring system and may have different thermal and chemical stability compared to the triazolopyridazine compound.

    [1,2,4]Triazolo[4,3-a]pyridine Derivatives: These compounds have a pyridine ring fused to the triazole ring and may exhibit different electronic and steric properties.

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C17H16F3N5O2

Molecular Weight

379.34 g/mol

IUPAC Name

3-(6-propan-2-yloxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(3,4,5-trifluorophenyl)propanamide

InChI

InChI=1S/C17H16F3N5O2/c1-9(2)27-16-6-4-14-23-22-13(25(14)24-16)3-5-15(26)21-10-7-11(18)17(20)12(19)8-10/h4,6-9H,3,5H2,1-2H3,(H,21,26)

InChI Key

YRMQJOLAYNMNRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN2C(=NN=C2CCC(=O)NC3=CC(=C(C(=C3)F)F)F)C=C1

Origin of Product

United States

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